VEGFR-IN-7

描述

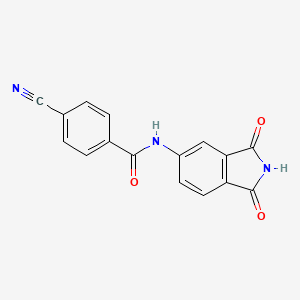

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is a synthetic benzamide derivative characterized by a cyano substituent at the para position of the benzoyl group and a 1,3-dioxoisoindolin-5-yl moiety as the amine substituent. Its molecular formula is C₁₇H₁₀N₃O₃, with a molecular weight of 313.28 g/mol (CAS: Not explicitly provided; referenced as "WAY-271146" in commercial databases) .

属性

IUPAC Name |

4-cyano-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c17-8-9-1-3-10(4-2-9)14(20)18-11-5-6-12-13(7-11)16(22)19-15(12)21/h1-7H,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVQIVKMRWZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

WAY-271146 的合成涉及在特定条件下将 4-氰基苯甲酰氯与 5-氨基-1,3-二氧代异吲哚反应 。该反应通常需要二氯甲烷等溶剂和三乙胺等碱来促进反应。然后使用重结晶或色谱等标准技术纯化产物。

工业生产方法

WAY-271146 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。这可能包括使用自动化反应器和先进的纯化方法来确保最终产品的质量和一致性。

化学反应分析

反应类型

WAY-271146 经历各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化产物。

还原: 还原反应可以将 WAY-271146 转化为其还原形式。

取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在取代反应中使用卤素或亲核试剂等试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化衍生物,而还原可以产生 WAY-271146 的还原形式。

科学研究应用

WAY-271146 在科学研究中具有广泛的应用:

化学: 它被用作各种化学反应和研究中的试剂。

生物学: 该化合物用于生物测定以研究其对不同生物系统的影响。

医药: WAY-271146 正在研究其潜在的治疗特性及其在药物开发中的作用。

工业: 该化合物用于开发新材料和工业流程。

作用机制

WAY-271146 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物与某些蛋白质或酶结合,调节其活性,并导致各种生物学效应。确切的分子靶标和途径取决于其使用的特定应用和背景。

相似化合物的比较

4-cyano-N-(2-oxoindolin-5-yl)benzamide (Compound 77)

- Structure : Features a 2-oxoindoline substituent instead of 1,3-dioxoisoindoline.

- Synthesis: Prepared via Procedure F (coupling of 4-cyanobenzoyl chloride with 5-amino-2-oxoindoline), yielding 84% purity .

- Analytical Data: ¹³C NMR (DMSO-d₆): Peaks at δ 169.0 (carbonyl), 147.6 (aromatic C-N), and 110.0 (cyano carbon) . HRMS: [M+H]⁺ observed at 321.0979 (calculated 321.0988) .

- Activity : Investigated as a narrow-spectrum TLK2 kinase inhibitor, with structural optimization guided by proteomics .

4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide

- Key Difference : The 1,3-dioxoisoindolinyl group introduces two adjacent carbonyl groups, increasing electron-withdrawing effects compared to 2-oxoindoline. This may enhance binding affinity to enzymes reliant on π-π stacking or hydrogen bonding .

Thiourea-Modified Benzamides

4-cyano-N-(phenylcarbamothioyl)benzamide (Compound 3)

- Structure : Replaces the isoindoline group with a phenylthiourea moiety.

- Synthesis: Derived from 4-cyanobenzoyl chloride and phenylthiourea precursors .

- Activity : Tested as a macrophage migratory inhibitor, showing moderate efficacy compared to dichloro- and nitro-substituted analogs .

- Structural Impact : The thiourea group introduces sulfur-based hydrogen bonding but reduces metabolic stability compared to isoindoline derivatives .

Fluorinated and Heterocyclic Analogs

4-cyano-N-(2-fluorophenyl)benzamide

4-cyano-N-(3-methylisoxazol-5-yl)benzamide

- Structure : Incorporates a methylisoxazole ring.

- Molecular Formula : C₁₂H₉N₃O₂ (MW: 227.22 g/mol) .

生物活性

4-Cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound that has gained attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide features a cyano group attached to an isoindolin backbone, which is known for its interaction with various biological targets. Its unique structure allows it to participate in multiple biochemical pathways.

Research indicates that compounds with similar structures often interact with various receptors and enzymes, leading to significant biological effects:

- Receptor Binding : This compound may bind to multiple receptors, influencing their functions and resulting in altered cellular responses. Indole derivatives typically show high affinity for these targets.

- Biochemical Pathways : The compound is suggested to influence pathways related to inflammation, cancer progression, and neuroprotection. Its potential role as an anti-inflammatory agent has been highlighted in several studies .

Biological Activities

The biological activities of 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide can be summarized as follows:

Anticancer Activity

Recent studies have explored the compound's anticancer properties. It has shown selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. The mechanism appears to involve the modulation of cell cycle-related proteins, such as cyclin-dependent kinases (CDKs) and tumor suppressor proteins .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating chronic inflammatory diseases .

Antioxidant Properties

Preliminary findings indicate that 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide may possess antioxidant properties comparable to established antioxidants like ascorbic acid. This suggests its utility in mitigating oxidative stress-related conditions .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。